Cyproconazole

Beschreibung

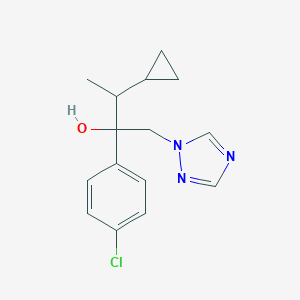

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNOUKDBUJZYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032601 | |

| Record name | Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

>250 °C | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily soluble in acetone, ethanol, xylene, and dimethyl sulfoxide, Soluble at 25 °C (%w/w): acetone > 23; ethanol > 23; xylene 12; DMSO > 18., In water, 140 mg/L at 25 °C | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.25 g/cu cm | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.59X10-7 mm Hg at 25 °C | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals from hexane/CH2Cl2, Colorless solid | |

CAS No. |

94361-06-5 | |

| Record name | Cyproconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94361-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094361065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-cyclopropylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPROCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622B9C3E6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106.2-106.9 °C | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Fate and Persistence of Cyproconazole

Degradation Pathways in Environmental Compartments

Soil Degradation Dynamics

The persistence and fate of cyproconazole in the terrestrial environment are primarily governed by its degradation in soil. This process is influenced by a combination of factors including soil composition, microbial activity, and the chemical's own stereochemistry.

Under aerobic conditions, this compound is generally considered to be persistent to very persistent in soil. epa.gov Its degradation half-life (DT₅₀) can vary significantly depending on the specific soil characteristics and experimental conditions.

Table 1: Reported Aerobic Soil Half-life of this compound

| Reported Half-life (DT₅₀) | Soil/Study Condition | Source |

|---|---|---|

| >693 days | Loamy sand soil (aerobic) | epa.govepa.gov |

| >1.5 years | Various soils (aerobic) | epa.gov |

| 5 - 223 days | Various soils | nih.govacs.orgacs.org |

| 21 - 192 days | Terrestrial field dissipation (turf) | epa.gov |

| 191 and 252 days | Terrestrial field dissipation (bareground) | epa.gov |

| ~150 days | [U-triazole14C]-cyproconazole | fao.org |

| 100 days to >1 year | 14C-benzyl this compound | fao.org |

| 142 days | Typical lab, 20°C (aerobic) | herts.ac.uk |

The rate of this compound degradation is significantly affected by soil properties. Studies have demonstrated that dissipation rates can differ considerably from one soil to another. acs.org Factors such as organic matter content play a role, with findings indicating that this compound is moderately mobile in soils with low organic matter. epa.govepa.gov

Microbial activity is the primary driver of this compound degradation in soil. nih.govfrontiersin.org The enantioselective dissipation of chiral compounds like this compound is known to be mediated by soil microorganisms. researchgate.net It is assumed that different microbial communities and their associated enzymes are responsible for the primary degradation of the compound. nih.gov Therefore, the composition and activity of the microbial population in a given soil are critical determinants of the degradation rate and stereoselectivity. The influence of factors like soil pH on degradation is likely linked to the effect of pH on the specific microorganisms and enzymes involved in the breakdown process. nih.govresearchgate.net

The aerobic soil metabolism of this compound results in the formation of several degradation products. The primary metabolites identified in soil studies are 1,2,4-triazole (B32235) and 1,2,4-triazol-1-yl acetic acid. fao.org In one study, these two metabolites accounted for approximately 25% of the applied radioactivity after 140 days. fao.org Another metabolite, triazolyl alanine (B10760859), has also been identified, although at a much lower concentration, representing only 0.6% of the applied radioactivity after a full year. epa.gov

Table 2: Identified Soil Degradation Products of this compound

| Degradation Product | Chemical Name | Source |

|---|---|---|

| 1,2,4-triazole | 1H-1,2,4-Triazole | fao.org |

| 1,2,4-triazol-1-yl acetic acid | 2-(1H-1,2,4-triazol-1-yl)acetic acid | fao.org |

| Triazolyl alanine | 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid | epa.gov |

Photolytic Stability in Soil

This compound demonstrates significant stability when exposed to light on soil surfaces. Research indicates that the compound is photolytically stable, with one study reporting no significant loss of the substance after 30 days of continuous irradiation. fao.org Another study assessing the photolysis of 14C-phenyl labeled this compound on a loam/silt loam soil surface using a xenon arc light source also supports its stability. fao.org Further data suggests a photodegradative half-life of greater than 37 days on loam soil, underscoring its persistence under sunlight in the terrestrial environment. epa.gov

Aqueous Degradation Dynamics

The degradation of this compound in water is influenced by several factors, including pH and exposure to light. While generally persistent, specific conditions can facilitate its breakdown through various chemical processes.

Hydrolysis Stability Across pH Ranges

This compound is exceptionally stable against hydrolysis across a wide spectrum of pH levels. epa.gov Studies have consistently shown that the compound does not readily break down in water due to this process. Investigations performed at an elevated temperature of 50°C for five days revealed that this compound remained stable at pH values of 4, 5, 7, and 9. fao.orgfao.org Throughout these tests, the ratio of its two diastereomers also remained unchanged, indicating high hydrolytic stability. fao.org

Table 1: Hydrolysis Stability of this compound

| pH Level | Temperature | Duration | Result | Source |

|---|---|---|---|---|

| 4 | 50°C | 5 days | Stable | fao.org |

| 5 | 50°C | 5 days | Stable | fao.orgfao.orgepa.gov |

| 7 | 50°C | 5 days | Stable | fao.orgfao.orgepa.gov |

| 9 | 50°C | 5 days | Stable | fao.orgfao.orgepa.gov |

Photodegradation in Water

In aqueous solutions, this compound is stable against direct photodegradation by sunlight. epa.gov Its low molar extinction coefficients mean it does not absorb significant light at wavelengths found in the natural solar spectrum, making direct photolytic breakdown a minor degradation pathway. fao.org However, its degradation can be significantly accelerated through indirect photoprocesses, such as photocatalysis.

The degradation of this compound in water can be effectively achieved using advanced oxidation processes like heterogeneous photocatalysis with titanium dioxide (TiO₂) under UV irradiation. nih.gov This process relies on the generation of highly reactive hydroxyl radicals (•OH). The primary mechanism involves the attack of these hydroxyl radicals on the this compound molecule. Research indicates that the attack occurs at multiple sites, including the phenyl ring, the methyl groups, and the C1 carbon of the butanol backbone. This multi-site attack leads to the breakdown of the parent molecule into smaller by-products.

The photocatalytic degradation of this compound using UV/TiO₂ leads to the formation of several intermediate organic by-products. The initial attack by hydroxyl radicals results in hydroxylated derivatives of the parent molecule. Further oxidation leads to the formation of more stable intermediates. For instance, the oxidation of a primary alcohol intermediate (identified as I-4) results in the corresponding carboxylic acid (I-5). The formation of various carboxylated compounds has been observed during the process, indicating the progressive breakdown of the molecule's structure.

The photocatalytic process also effectively mineralizes the heteroatoms present in the this compound structure.

Chlorine: The chlorine atom attached to the phenyl ring is completely and readily released into the solution as chloride ions (Cl⁻). nih.gov The breaking of the carbon-chlorine (C-Cl) bond is one of the initial steps in the photocatalytic reaction, involving both oxidative and reductive pathways. Stoichiometric release of chloride is often achieved early in the irradiation process. nih.gov

Nitrogen: The nitrogen atoms within the triazole ring undergo a more complex transformation. They are partially converted into inorganic forms, namely ammonium (B1175870) (NH₄⁺) and nitrate (B79036) (NO₃⁻) ions. nih.gov However, a complete nitrogen balance is not always achieved, suggesting the potential formation of other nitrogenous species, such as nitrogen gas (N₂) and cyanuric acid.

Table 2: Fate of Heteroatoms in this compound Photocatalysis

| Heteroatom | Initial Form | Final Products | Extent of Conversion | Source |

|---|---|---|---|---|

| Chlorine | Covalently bonded to phenyl ring | Chloride ions (Cl⁻) | Complete release | nih.gov |

| Nitrogen | Triazole ring | Ammonium (NH₄⁺), Nitrate (NO₃⁻) | Partial transformation | nih.gov |

| Nitrogen | Triazole ring | Nitrogen gas (N₂), Cyanuric acid | Potential formation (inferred from mass balance) |

Biodegradation Studies

The breakdown of this compound in the environment is influenced by microbial activity. Biodegradation studies are crucial for determining the rate and mechanisms by which this fungicide is transformed into other chemical species.

Bacterial Degradation Mechanisms (e.g., Bacillus sp. TF-1)

Furthermore, other bacterial genera have been identified as capable of degrading triazole fungicides. Strains of Klebsiella sp., Pseudomonas sp., and Citrobacter sp. have been isolated from contaminated agricultural soils and have demonstrated the ability to use triazole fungicides like hexaconazole, difenoconazole (B1670550), and propiconazole (B1679638) as their sole source of carbon and energy. nih.govnih.govjmb.or.kr A microbial consortium containing Pantoea, Serratia, Ochrobactrum, and Bacillus was also found to be effective in degrading difenoconazole. mdpi.com These findings suggest that bacterial degradation, including by Bacillus species, is a plausible pathway for the environmental breakdown of triazole fungicides, although specific mechanisms for this compound by Bacillus sp. TF-1 remain to be elucidated.

Influence of Environmental Factors on Biodegradation (e.g., carbon source, nitrogen sources)

The rate of microbial degradation of pesticides is significantly influenced by various environmental factors, including the availability of carbon and nitrogen sources. These sources can affect the growth and metabolic activity of the degrading microorganisms. For instance, the degradation of certain pesticides can be enhanced in the presence of additional carbon sources, a process known as co-metabolism. nih.gov

Studies on other pesticides have shown that both the type and concentration of carbon and nitrogen sources can impact degradation efficiency. For example, the degradation of the herbicide trifluralin (B1683247) by Bacillus sp. TF-1 was found to be influenced by pH and the initial biomass of the bacteria, which is in turn affected by nutrient availability. mdpi.com Similarly, the degradation of the fungicide difenoconazole by a microbial consortium was also influenced by environmental conditions. mdpi.com While these general principles are well-established, specific research detailing the influence of carbon and nitrogen sources on the biodegradation of this compound is limited in the available scientific literature.

Metabolic Intermediates and Degradation Pathways (Oxidation, Hydroxylation, Dechlorination)

The metabolism of this compound has been studied in various organisms, revealing several degradation pathways primarily involving oxidation and hydroxylation. In plants, the metabolism of this compound includes the hydroxylation of the methyl- and cyclopropyl-substituted carbon atoms. fao.org Further oxidation of the methyl group occurs, as well as the elimination of the cyclopropyl-substituted carbon to form a benzylic alcohol, which can be further oxidized to a ketone. fao.org Hydroxylation can also occur on the cyclopropyl (B3062369) and phenyl rings. fao.org The parent compound and its hydroxylated metabolites can then form various glycosides. fao.org Another metabolic route involves the oxidative elimination of the triazole ring, which is subsequently converted to triazole alanine. fao.org

In animal systems, such as poultry and ruminants, the metabolic pathways are qualitatively similar. fao.org The primary reactions are hydroxylation, oxidation, and elimination. fao.org Major metabolites result from the hydroxylation of the carbon atom bearing the cyclopropyl group or the elimination of the methyl-cyclopropyl side chain, followed by reduction. fao.org Hydroxylation of the methyl group is another metabolic route. fao.org In rat liver microsomes, two main metabolites of this compound resulting from hydroxylation and dehydration have been observed. researchgate.net The degradation of difenoconazole, another triazole fungicide, by a microbial consortium was found to involve hydrolysis, dehalogenation, and hydroxylation. mdpi.com While dechlorination is a known degradation pathway for some chlorinated pesticides, specific evidence for its role in this compound's microbial degradation is not prominent in the reviewed literature.

Mobility and Leaching Potential in Soil and Water Systems

The movement of this compound from the point of application into the wider environment is a key aspect of its environmental fate. Its mobility in soil and its potential to leach into groundwater are of particular concern.

Soil Adsorption and Desorption Characteristics

The mobility of this compound in soil is largely governed by its adsorption and desorption characteristics. These processes are quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). A higher Koc value generally indicates stronger binding to soil organic matter and therefore lower mobility.

This compound is considered to have low mobility in soil. nih.gov The estimated Koc value for this compound is around 900, which suggests it is expected to have low mobility. nih.gov In batch equilibrium experiments with various soils, the adsorption coefficient (Kads) values ranged from 1.3 to 17. epa.gov

Table 1: Soil Adsorption and Desorption Data for this compound

| Soil Type | Organic Matter (%) | pH | CEC (meq/100g) | Kads | 1/n | Reference |

|---|---|---|---|---|---|---|

| Gilroy Loam | 2.3 | 6.4 | 25.7 | 6.86 | - | epa.gov |

| Gilroy Sediment | 2.3 | 7.4 | 16.1 | - | - | epa.gov |

| Keaton Sandy Loam | 1.3 | 7.0 | 14.1 | - | - | epa.gov |

| Biggs Clay | 11.4 | 6.2 | 33.0 | - | - | epa.gov |

| German Loamy Sand | 3.9 | 5.1 | 11.1 | - | - | epa.gov |

| Monterey Sand | 0.0 | 6.7 | 2.2 | - | - | epa.gov |

Data for Kads and 1/n were not provided for all soils in the source material. The table is populated with available data.

Leaching Potential to Groundwater

Despite its relatively low mobility in soil, this compound has been identified as having a high risk of leaching to groundwater. herts.ac.uk This is due to its persistence in the environment. The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, further supports this assessment. herts.ac.uk

Studies have shown that while the majority of applied this compound may be retained in the upper soil layers, detectable amounts can still reach lower depths and potentially enter groundwater. regulations.gov In one study, 94% of the applied this compound was retained in the soil column, with less than 1.0% found in the leachate. epa.gov However, its persistence means that even small amounts leaching over time can lead to groundwater contamination. regulations.gov The US Environmental Protection Agency has noted that this compound has the potential to reach both surface water and groundwater used as drinking water sources. regulations.gov

Residue Persistence in Plants and Food Commodities

The persistence of this compound residues in agricultural products is a significant factor in assessing its environmental fate. Research has shown that the dissipation and metabolism of this fungicide vary considerably among different plant species and under various environmental conditions.

Studies on the metabolism of this compound have been conducted on a range of crops, including cereals, fruits, and root vegetables. Generally, the parent compound, this compound, is the main component of the residue found in plants. fao.orgnih.gov

In wheat, for instance, studies involving foliar application of this compound radiolabelled at the phenyl ring showed that the parent compound was the major component in grain, straw, and forage. nih.gov Specifically, this compound accounted for 16.6% of the total radioactive residue (TRR) in grain, 36.6% in straw, and 60.3% in forage. nih.gov While several minor metabolites were identified, their levels were below 10% of the TRR. nih.gov However, when using a triazole-labeled this compound, a significant metabolite, triazole alanine (M39), was found in wheat grain, accounting for 63% of the TRR. fao.org

In sugar beets treated with foliarly applied this compound, the parent compound was also the predominant residue, constituting 78.6% to 80.8% of the TRR in the roots and about 76% in the leaves. fao.orgnih.gov Metabolites in sugar beets were found at low levels, generally below 3% of the TRR. nih.gov

Studies on fruit crops have yielded similar findings. In grapes harvested 29 days after the last treatment, this compound was the major residue component, making up 63% of the TRR. fao.org Similarly, in apples harvested 28 days post-treatment, this compound constituted 76% of the total residue found in the whole fruit. fao.org In both grapes and apples, identified metabolites were present at very low concentrations, typically less than 3% of the TRR. fao.org

The rate at which this compound dissipates also varies. Field trials have shown that this compound can be considered an easily degradable pesticide in some matrices, with half-lives of less than 8.8 days in Sichuan pepper. researchgate.net Other studies have reported half-lives of 3 to 4 days in grapes, 3.5 to 4.0 days in cucumbers, and 3.0 to 5.5 days in wheat plants. researchgate.net

The following tables summarize the findings from various residue persistence studies on this compound in different plant commodities.

Table 1: this compound Residue Distribution in Various Crops

| Crop | Plant Part | % of Total Radioactive Residue (TRR) as this compound | Notable Metabolites and % TRR | Reference |

| Wheat | Grain | 16.6% (phenyl-labeled) | Triazole alanine (M39): 63% (triazole-labeled) | fao.orgnih.gov |

| Straw | 36.6% (phenyl-labeled) | - | nih.gov | |

| Forage | 60.3% (phenyl-labeled) | - | nih.gov | |

| Sugar Beet | Root | 78.6% - 80.8% | Minor metabolites < 3% | fao.orgnih.gov |

| Leaves | ~76% | Minor metabolites < 3% | fao.orgnih.gov | |

| Grapes | Fruit | 63% | Minor metabolites < 2% | fao.org |

| Apples | Fruit | 76% | M9/M14 and M13: 2.8% | fao.org |

Table 2: Half-Life of this compound in Various Crops

| Crop | Half-Life (days) | Reference |

| Sichuan Pepper | < 8.8 | researchgate.net |

| Grapes | 3 - 4 | researchgate.net |

| Cucumbers | 3.5 - 4.0 | researchgate.net |

| Wheat Plants | 3.0 - 5.5 | researchgate.net |

It is also important to note the existence of maximum residue levels (MRLs), which are the highest levels of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly. agrinfo.eu In the European Union, there have been regulatory discussions regarding the MRLs for this compound, with proposals to lower them to the limit of determination (LOD) since the compound is no longer authorized for use. agrinfo.euagrinfo.eu However, as of early 2024, existing MRLs continue to apply pending further decisions. agrinfo.euagrinfo.eu China has set an MRL of 0.2 mg/kg for this compound in wheat. researchgate.net

Ecotoxicological Impact and Risk Assessment of Cyproconazole

Effects on Non-Target Organisms

The presence of cyproconazole in the environment can affect a range of non-target organisms, both aquatic and terrestrial. Its persistence in both soil and water systems highlights the importance of evaluating its potential for adverse effects on biodiversity. wikipedia.orgherts.ac.uk

Aquatic Organisms

This compound is generally classified as moderately to slightly toxic to most aquatic organisms. wikipedia.orgherts.ac.ukresearchgate.netresearchgate.net However, it is also noted as very toxic to aquatic life with long-lasting effects. windows.netimtrade.com.auhpc-standards.comsyngenta.co.za

Studies have determined the 96-hour Lethal Concentration 50 (LC50) values for this compound across several fish species, indicating the concentration at which 50% of the tested population is expected to die within 96 hours.

Table 1: Acute Fish Toxicity (96-h LC50) of this compound

| Species | LC50 (mg/L) | Reference |

| Carp | 18.9 | researchgate.netresearchgate.netimtrade.com.au |

| Carp | 20 | windows.net |

| Rainbow Trout | 19 | researchgate.netresearchgate.netwindows.netimtrade.com.ausyngenta.co.zafarmag.co.zaapparentag.com.au |

| Bluegill Sunfish | 21 | researchgate.netresearchgate.netwindows.netimtrade.com.aufarmag.co.za |

These values suggest that this compound exhibits moderate toxicity to these fish species. researchgate.netresearchgate.net

Aquatic invertebrates, such as Daphnia, are also susceptible to this compound. The 48-hour LC50 (Lethal Concentration 50) for Daphnia (specifically Daphnia magna) is reported as 26 mg/L. researchgate.netresearchgate.netimtrade.com.ausyngenta.co.za Similarly, the 48-hour EC50 (Effective Concentration 50), which indicates the concentration causing 50% immobility, for Daphnia magna is also 26 mg/L, and greater than 22 mg/L. farmag.co.zaapparentag.com.au

Table 2: Acute Invertebrate Toxicity of this compound

| Species | Endpoint | Concentration (mg/L) | Reference |

| Daphnia magna | 48-h LC50 | 26 | researchgate.netresearchgate.netimtrade.com.ausyngenta.co.za |

| Daphnia magna | 48-h EC50 | 26 | farmag.co.za |

| Daphnia magna | 48-h LC50 | >22 | apparentag.com.au |

Fungicides, including this compound, are frequently detected in surface water bodies within agricultural catchments, and it is common for water samples to contain residues of multiple fungicides simultaneously. nih.govresearchgate.net For instance, one study in a horticultural catchment in southeastern Australia detected 17 out of 24 investigated fungicides in waterways, with one-third of the water samples containing two or more fungicide residues. nih.govresearchgate.net this compound was among the fungicides found at higher concentrations in water samples (> 0.2 µg/L). nih.govresearchgate.net

Despite the widespread co-occurrence of these compounds, there is limited information available regarding the combined effects of simultaneous low-level exposure to multiple fungicides on aquatic organisms. nih.govresearchgate.net Research indicates that multiple stressors can significantly impact the functioning of aquatic ecosystems. scispace.com Further investigation is necessary to adequately assess the ecological risks posed by such complex mixtures in aquatic environments. nih.govresearchgate.net

Fungicides are designed to inhibit fungal growth, and their presence in aquatic ecosystems can directly affect non-target fungal and microbial communities. nih.govigb-berlin.de Aquatic fungi play crucial roles as decomposers, pathogens, and parasites of other aquatic organisms. igb-berlin.de Research has shown that fungicides can negatively impact the growth of aquatic fungi. igb-berlin.de

For example, studies have demonstrated that fungicides, even at concentrations similar to those found in natural water bodies, can drastically decrease the infection of cyanobacteria by parasitic fungi. igb-berlin.de This interference with natural parasitic processes can have significant consequences, potentially leading to the disproportionate growth of cyanobacteria and the formation of harmful algal blooms, which can be toxic to humans and animals. igb-berlin.de While specific data for this compound's direct impact on aquatic fungi and microbes is limited in the provided context, the general principle of fungicides affecting these communities applies. For instance, another fungicide, tebuconazole (B1682727), has been shown to reduce fungal biomass in stream biofilms and alter microbial community composition, highlighting the potential for similar effects from other fungicides like this compound. chalmers.se

Terrestrial Organisms

The ecotoxicological profile of this compound concerning terrestrial organisms presents a mixed picture depending on the organism group.

For birds, this compound is considered highly toxic by some sources herts.ac.uk and toxic by others apparentag.com.au, although some general statements suggest a low risk. researchgate.netresearchgate.net Specific acute oral LD50 values for birds include 150 mg/kg for Japanese quail researchgate.netresearchgate.net, 131 mg/kg for bobwhite quail windows.net, and 94 mg/kg for Northern Bobwhite quail. apparentag.com.au Dietary LC50s (8-day) are 816 mg/kg (diet) for Japanese quail and 1197 mg/kg (diet) for mallard duck. researchgate.netresearchgate.netimtrade.com.au Another dietary LC50 (5-day) for bobwhite quail is 856 mg/kg and for mallard ducks is 851 mg/kg diet. windows.net These values indicate that this compound can pose a significant risk to avian species.

Table 3: Toxicity of this compound to Birds

| Species | Endpoint | Value | Reference |

| Japanese Quail | Acute Oral LD50 | 150 mg/kg | researchgate.netresearchgate.net |

| Japanese Quail | 8-day Dietary LC50 | 816 mg/kg (diet) | researchgate.netresearchgate.netimtrade.com.au |

| Mallard Duck | 8-day Dietary LC50 | 1197 mg/kg (diet) | researchgate.netresearchgate.netimtrade.com.au |

| Bobwhite Quail | Acute Oral LD50 | 131 mg/kg | windows.net |

| Bobwhite Quail | 5-day Dietary LC50 | 856 mg/kg (diet) | windows.net |

| Mallard Ducks | 5-day Dietary LC50 | 851 mg/kg (diet) | windows.net |

| Northern Bobwhite Quail | LD50 | 94 mg/kg | apparentag.com.au |

For bees, this compound exhibits low toxicity. The contact LD50 is reported as >0.1 mg/bee, and the peroral LD50 is >1 mg/bee. researchgate.netresearchgate.netimtrade.com.au Another source indicates acute oral and contact LD50 values of >100 µ g/bee , which is consistent with the previous data (0.1 mg = 100 µg). apparentag.com.au

Earthworms are also considered non-target terrestrial organisms. This compound is moderately toxic to earthworms. herts.ac.uk The LC50 (14-day) for earthworms is reported as 335 mg/kg dry soil windows.net and 168 mg/kg. apparentag.com.au

Research on soil-dwelling organisms, such as the oligochaete Enchytraeus crypticus, has shown that formulated products containing this compound can induce reproductive effects. kp.dk This highlights the importance of considering the toxicity of commercial formulations in addition to the pure active ingredient for a more realistic assessment of environmental hazard. kp.dk

Avian Toxicity (Acute Oral LD50, Dietary LC50)

This compound exhibits high toxicity to birds. wikipedia.orgherts.ac.uk Acute oral and dietary toxicity studies have been conducted on various avian species to determine the lethal dose 50 (LD50) and lethal concentration 50 (LC50) values.

Table 1: Avian Toxicity Data for this compound

| Parameter | Species | Value | Unit | Source |

| Acute Oral LD50 | Japanese quail | 150 | mg/kg | researchgate.netresearchgate.netnih.gov |

| Acute Oral LD50 | Bobwhite quail | 131 | mg/kg | windows.net |

| Dietary LC50 (8-day) | Japanese quail | 816 | mg/kg diet | researchgate.netresearchgate.netnih.gov |

| Dietary LC50 (8-day) | Mallard duck | 1197 | mg/kg diet | researchgate.netresearchgate.netnih.gov |

| Dietary LC50 (5-day) | Bobwhite quail | 856 | mg/kg diet | windows.net |

| Dietary LC50 (5-day) | Mallard ducks | 851 | mg/kg diet | windows.net |

Bee Toxicity (Contact LD50, Peroral LD50)

This compound is considered moderately toxic to honeybees. herts.ac.uk Studies evaluating its impact on bees provide contact and peroral lethal dose 50 (LD50) values.

Table 2: Bee Toxicity Data for this compound

| Parameter | Species | Value | Unit | Source |

| Contact LD50 | Honey bee | >0.1 or >100 | mg/bee or µ g/bee | researchgate.netresearchgate.netwindows.net |

| Peroral LD50 | Honey bee | >1 or >1000 | mg/bee or µ g/bee (24 h) | researchgate.netresearchgate.netwindows.net |

Earthworm Toxicity

This compound is moderately toxic to earthworms. herts.ac.uk Research on Eisenia fetida, a common earthworm species, has provided insights into its acute toxicity in soil.

Table 3: Earthworm Toxicity Data for this compound

| Parameter | Species | Value | Unit | Test Method | Source |

| LC50 (14-day) | Eisenia fetida | 211.8 | mg/kg | OECD soil test | nih.gov |

| LC50 (14-day) | Eisenia fetida | 165 | mg/kg | Artificial substrate | csic.esunirioja.es |

| LC50 (14-day) | Earthworms | 335 | mg/kg dry soil | Not specified | windows.net |

| LC50 (48-h) | Eisenia fetida | 8.48 | µg/cm² | Filter paper contact test | nih.gov |

Toxicological Assessment of Cyproconazole in Mammals

General Toxicological Profile

Cyproconazole is a triazole fungicide that, in mammalian studies, has demonstrated a range of toxicological effects. The primary target organ for this compound is the liver, with additional effects observed on body weight and lipid metabolism. fao.org

This compound exhibits moderate acute toxicity when administered orally to rodents. fao.org In rats, the median lethal dose (LD50) for oral administration is 350 mg/kg of body weight. fao.org For mice, the oral LD50 is 200 mg/kg of body weight. fao.org

Dermal exposure to this compound results in low acute toxicity. The dermal LD50 in both rats and rabbits is greater than 2000 mg/kg of body weight. fao.org Similarly, the acute inhalation toxicity is low, with a median lethal concentration (LC50) in rats greater than 5.6 mg/L for a 4-hour nose-only exposure. fao.org

This compound is classified as slightly irritating to the skin and eyes of rabbits. fao.org It is not considered a skin sensitizer (B1316253) in guinea pigs based on the results of the Magnusson and Kligman (maximization) test and the Buehler test. fao.org

Acute Toxicity of this compound

| Route | Species | Value | Citation |

|---|---|---|---|

| Oral | Rat | LD50: 350 mg/kg bw | fao.org |

| Oral | Mouse | LD50: 200 mg/kg bw | fao.org |

| Dermal | Rat, Rabbit | LD50: >2000 mg/kg bw | fao.org |

Subchronic and chronic dietary exposure studies in several mammalian species have consistently identified the liver as the principal target organ for this compound toxicity. fao.org These long-term studies have also revealed effects on body weight and disturbances in lipid metabolism. fao.org

In a 90-day dietary study in mice, the primary effects observed were decreased body weight gain. fao.org Similarly, 90-day and 1-year studies in dogs showed retarded body weight gain at higher doses. fao.org A 2-year toxicity and carcinogenicity study in rats identified body weight depression as a key finding at higher concentrations. fao.org Two-generation reproduction toxicity studies in rats did not show effects on reproductive parameters, but did note systemic parental toxicity related to liver effects. fao.org

Across short-term and long-term studies in mice, rats, and dogs, the liver is consistently identified as the primary target organ for this compound. fao.orgfederalregister.gov The hepatotoxic effects are a critical component of its toxicological profile. federalregister.gov

Subchronic and Chronic Toxicity Studies

Target Organ Identification: Liver

Hepatotoxicity Manifestations (e.g., increased liver weight, enzyme levels, vacuolization, fatty changes, hypertrophy, necrosis)

Exposure to this compound leads to a variety of observable effects on the liver. federalregister.gov A consistent finding across studies in rats, mice, and dogs is an increase in both absolute and relative liver weight. federalregister.govnih.govpssj2.jp This is often accompanied by elevated levels of liver enzymes, such as aspartate aminotransferase (AST) and lactate (B86563) dehydrogenase (LDH), in the blood, indicating liver cell damage. federalregister.govnih.gov

Histopathological examinations of liver tissue from treated animals reveal several characteristic changes. federalregister.govepa.gov These include hepatocyte hypertrophy (enlargement of liver cells), centrilobular hepatocyte vacuolation (the formation of vacuoles within cells), and fatty changes, also described as lipid storage or fat vacuolation. fao.orgfederalregister.govepa.govoup.com In some cases, single-cell necrosis (death of individual liver cells) and focal hepatocytic inflammation have also been observed, particularly in mice. epa.govoup.comresearchgate.net

Hepatotoxic Effects of this compound in Mammals

| Effect | Description | Species Observed | Citation |

|---|---|---|---|

| Increased Liver Weight | Increase in both absolute and relative liver weight. | Rats, Mice, Dogs | federalregister.govnih.govpssj2.jp |

| Elevated Liver Enzymes | Increased serum levels of enzymes like AST and LDH. | Rats | federalregister.govnih.gov |

| Hepatocyte Hypertrophy | Enlargement of liver cells. | Mice, Rats | pssj2.jpepa.govoup.com |

| Vacuolization | Formation of vacuoles within hepatocytes. | Mice, Rats | fao.orgfederalregister.govepa.gov |

| Fatty Changes | Accumulation of lipids within liver cells. | Mice, Rats | fao.orgfederalregister.govnih.gov |

Disturbances in Lipid Metabolism

Disturbances in lipid metabolism are a noted effect of this compound exposure in all studied mammalian species. fao.org Studies have shown that this compound can lead to increased plasma cholesterol levels. federalregister.gov For instance, a 21-day dermal study in rats resulted in increased cholesterol in both sexes at the highest dose tested. federalregister.gov Conversely, other studies in mice have reported a decrease in plasma cholesterol. oup.comresearchgate.netnih.gov These findings suggest that this compound significantly impacts lipid homeostasis, contributing to the fatty changes observed in the liver, such as increased lipid storage and hepatic lipid accumulation. federalregister.govnih.gov

A frequent observation in subchronic and chronic toxicity studies of this compound is an effect on body weight. fao.org Reduced body weight gain is a common finding in mice, rats, and dogs exposed to the compound through their diet. fao.orgpssj2.jp For example, 90-day studies in both mice and rats, as well as a 1-year study in dogs, established that reduced body weight gain was a critical effect at higher dose levels. fao.org In a 2-year study in rats, body weight depression was also a primary observation. fao.org Furthermore, developmental toxicity studies in rats noted significantly diminished maternal body weight gain during the early phase of treatment. fao.org

Spleen Effects

In a 13-week feeding study conducted on Wistar rats, this compound administration led to notable effects on the spleen. At dose levels of 700 ppm and 1400 ppm, both male and female rats exhibited decreased spleen weights. epa.gov Furthermore, microscopic examination revealed an increased incidence of histiocytosis in the spleen. epa.gov Another study in mice reported increased relative spleen weights in males at a dose of 300 ppm. who.int

Interactive Data Table: Spleen Effects of this compound in Rodents

| Species | Study Duration | Dose Level | Observed Effects on Spleen | Reference |

| Wistar Rat | 13 weeks | 700 ppm | Decreased spleen weight | epa.gov |

| Wistar Rat | 13 weeks | 1400 ppm | Decreased spleen weight | epa.gov |

| Wistar Rat | 13 weeks | Not Specified | Increased incidence of histiocytosis | epa.gov |

| Mouse | 90 days | 300 ppm | Increased relative spleen weight (males) | who.int |

Thyroid Follicular Epithelium Hypertrophy

This compound has been observed to induce hypertrophy of the thyroid follicular epithelium in rats. In a 13-week feeding study, an increased incidence and severity of microfollicular cell hypertrophy were noted in the thyroids of treated rats. epa.gov This condition is characterized by an increase in the height of the follicular epithelial cells, which may change from a flattened or cuboidal shape to a more columnar appearance. fao.orgfederalregister.gov This cellular enlargement can lead to a decrease in the size of the follicles and the amount of colloid they contain. fao.orgfederalregister.gov Such changes are often considered an adaptive response of the thyroid gland. epa.gov

The mechanism behind such hypertrophy can be linked to the disruption of the hypothalamic-pituitary-thyroid axis. federalregister.gov For instance, certain chemical compounds can enhance the metabolism and clearance of thyroid hormones in the liver, leading to a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. federalregister.gov Chronic stimulation by TSH can then result in the hypertrophy and, in some cases, hyperplasia of the thyroid follicular cells. federalregister.gov

Interactive Data Table: Thyroid Effects of this compound in Rats

| Study Duration | Observation | Reference |

| 13 weeks | Increased incidence and severity of microfollicular cell hypertrophy | epa.gov |

Developmental and Reproductive Toxicology

This compound has been identified as a developmental toxicant in animal studies, with no evidence of reproductive toxicity in a two-generation study in rats. epa.govepa.gov Developmental toxicity studies have been conducted in both rats and rabbits, with rabbits showing greater sensitivity to the developmental effects of this compound. epa.govepa.gov

Developmental Toxicity Studies in Rats and Rabbits

Developmental toxicity studies in both rats and rabbits have demonstrated that this compound can induce adverse effects on fetal development. epa.gov These effects, including fetal malformations and skeletal variations, have been observed in both species, often at dose levels that also induce maternal toxicity. epa.gov

Maternal Toxicity in Developmental Studies

In developmental toxicity studies, maternal toxicity is a crucial consideration for interpreting fetal effects. With this compound, maternal toxicity has been observed in both rats and rabbits, typically manifesting as reduced body weight gain and decreased food consumption. epa.govnih.gov

In rats, inhibited body weight gain was noted at dosage levels of 12 mg/kg/day and above. nih.gov The No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity in a key rat developmental study was established at 6 mg/kg/day, based on reduced body weight gain and food consumption seen at 12 mg/kg/day. epa.gov

In Chinchilla rabbits, signs of maternal toxicity, including inhibited body weight gain and decreased food consumption, were observed at 50 mg/kg/day. nih.gov A subsequent study in New Zealand white rabbits identified a maternal LOAEL of 10 mg/kg/day. epa.gov

Interactive Data Table: Maternal Toxicity Findings for this compound

| Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Maternal Effects | Reference |

| Rat | 6 | 12 | Reduced body weight gain, decreased food consumption | epa.govnih.gov |

| Chinchilla Rabbit | 10 | 50 | Inhibited body weight gain, decreased food consumption | epa.govnih.gov |

| New Zealand White Rabbit | - | 10 | Not specified | epa.gov |

Fetal Malformations (e.g., cleft palate, hydrocephalus, kidney agenesis)

This compound has been shown to cause major fetal malformations in both rats and rabbits, typically at doses that are also toxic to the mother. epa.gov

In rats, evidence of teratogenicity was observed at doses of 24 mg/kg and above. nih.gov Specific malformations included hydrocephalus in fetuses at 24 and 48 mg/kg groups and cleft palate in two fetuses at the 48 mg/kg dose. nih.gov

Developmental studies in rabbits have also revealed significant fetal malformations. In an early study with Chinchilla rabbits, increased incidences of hydrocephalus internus were reported. epa.govepa.gov A later study using New Zealand white rabbits showed increased incidences of malformed fetuses, specifically hydrocephalus and kidney agenesis, at doses lower than those causing maternal toxicity. epa.gov Agenesis of the left kidney and ureter was also noted in one high-dose fetus in another rabbit study. nih.gov

Interactive Data Table: Fetal Malformations Induced by this compound

| Species | Malformation | Dose Level | Reference |

| Rat | Hydrocephalus | 24 mg/kg/day | nih.gov |

| Rat | Hydrocephalus | 48 mg/kg/day | nih.gov |

| Rat | Cleft Palate | 48 mg/kg/day | nih.gov |

| Rabbit (Chinchilla) | Hydrocephalus internus | 2 mg/kg/day (lowest dose tested) | epa.govepa.gov |

| Rabbit (New Zealand White) | Hydrocephalus, Kidney Agenesis | 10 mg/kg/day | epa.gov |

| Rabbit | Agenesis of left kidney and ureter | 50 mg/kg/day | nih.gov |

Fetal Skeletal Variations (e.g., supernumerary ribs, non-ossification)

In addition to major malformations, this compound exposure has been linked to an increase in fetal skeletal variations in rats. These variations are often considered indicators of developmental delay.

A dose-related increase in the number of fetuses with supernumerary ribs (extra ribs) was observed in rats at dosages of 6 mg/kg/day and above. nih.gov Supernumerary ribs are a common finding in developmental toxicology studies and can signify alterations in the axial skeleton's architecture.

Other signs of fetotoxicity in rats included incomplete ossification in phalangeal nuclei and the absence of ossification in the calcanea at doses of 24 and 48 mg/kg. Delayed or incomplete ossification of developing fetal bones is a common skeletal variation that is often reversible postnatally. In rabbits, an increased incidence of non-ossification in certain forelimb and hindlimb digits was observed at 50 mg/kg. nih.gov

Interactive Data Table: Fetal Skeletal Variations Induced by this compound

| Species | Skeletal Variation | Dose Level | Reference |

| Rat | Supernumerary ribs | ≥ 6 mg/kg/day | nih.gov |

| Rat | Incomplete ossification (phalangeal nuclei) | 24 and 48 mg/kg/day | |

| Rat | Absence of ossification (calcanea) | 24 and 48 mg/kg/day | |

| Rabbit | Non-ossification (forelimb and hindlimb digits) | 50 mg/kg/day | nih.gov |

Fetal Weight and Resorption Rates

Developmental toxicity studies in rats and rabbits have demonstrated that this compound can impact fetal development, particularly at doses that also induce maternal toxicity. In rats, decreased fetal body weights were observed at a dose of 20 mg/kg bw/day. fao.org This effect occurred alongside an increase in post-implantation loss and the incidence of supernumerary ribs. fao.org Similarly, in rabbit studies, embryo and fetal toxicity were noted at 50 mg/kg, as evidenced by a reduced number of live fetuses per dam. epa.govepa.gov An increased rate of embryonic and fetal resorptions was also observed at doses of 10 and 50 mg/kg in rabbits. epa.gov

A study on Wistar Han rats exposed to this compound during gametogenesis found a significant decrease in the number of live fetuses, average fetus weight, and total litter weight at a dose of 2.0 mg/kg. medved.kiev.ua There was also a trend towards increased pre-implantation death of embryos. medved.kiev.ua

Table 1: Effects of this compound on Fetal Weight and Resorption Rates in Rats and Rabbits

| Species | Dose (mg/kg bw/day) | Effect | Source |

|---|---|---|---|

| Rat | 20 | Decreased fetal body weights, increased post-implantation loss | fao.org |

| Rat | 12 | Increased incidences of supernumerary ribs | fao.orgfederalregister.gov |

| Rabbit | 50 | Decreased number of live fetuses/dam | epa.govepa.gov |

| Rabbit | 10 and 50 | Increased embryonic and fetal resorptions | epa.gov |

| Rat (Wistar Han) | 2.0 | Decreased number of live fetuses, average fetus weight, and total litter weight | medved.kiev.ua |

Dose-Response Relationships and NOAEL/LOAEL Determinations

The dose-response relationship for this compound's developmental toxicity has been characterized in multiple studies, leading to the determination of No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs).

In developmental toxicity studies with rats, the NOAEL for maternal toxicity was established at 6 mg/kg bw/day, based on reduced body weight gain and decreased food consumption observed at 12 mg/kg bw/day. fao.org The developmental NOAEL in the main rat study was 12 mg/kg bw/day, with effects such as decreased fetal body weights and increased malformations seen at 20 mg/kg bw/day. fao.org However, another study noted fetotoxicity (supernumerary ribs) at 6 mg/kg, and a NOAEL for developmental toxicity was not determined. epa.govepa.gov

For rabbits, which have shown greater sensitivity to the developmental effects of this compound, establishing a clear NOAEL has been challenging in some studies. federalregister.gov In one study, the maternal LOAEL was 10 mg/kg/day, but a developmental NOAEL was not established as toxicity in pups occurred at the lowest dose tested (2 mg/kg/day). federalregister.gov In another rabbit study, the developmental LOAEL was identified as 10 mg/kg/day based on an increased incidence of malformed fetuses. federalregister.gov A clear no-effect level for maternal toxicity in one rabbit study was 10 mg/kg/day. epa.govepa.gov

A two-generation reproduction study in rats identified a parental systemic toxicity NOAEL of 20 ppm (equivalent to 1.4 mg/kg bw/day), based on liver effects seen at 120 ppm (8.3 mg/kg bw/day). fao.org The NOAEL for reproductive and offspring toxicity in this study was the highest dose tested, 120 ppm (8.3 mg/kg bw/day). fao.org A study on Wistar Han rats established a NOAEL for gonadal and reproductive toxicity at 0.2 mg/kg body weight. indexcopernicus.combohrium.com

Table 2: NOAEL and LOAEL Values for this compound in Developmental and Reproductive Toxicity Studies

| Species | Study Type | Effect | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Source |

|---|---|---|---|---|---|

| Rat | Developmental | Maternal toxicity (reduced body weight gain, decreased food consumption) | 6 | 12 | fao.org |

| Rat | Developmental | Developmental toxicity (decreased fetal weight, malformations) | 12 | 20 | fao.org |

| Rabbit | Developmental | Maternal toxicity | - | 10 | federalregister.gov |

| Rabbit | Developmental | Developmental toxicity (pup toxicity) | Not Established | 2 | federalregister.gov |

| Rabbit | Developmental | Developmental toxicity (malformed fetuses) | - | 10 | federalregister.gov |

| Rat | Two-Generation Reproduction | Parental systemic toxicity (liver effects) | 1.4 (20 ppm) | 8.3 (120 ppm) | fao.org |

| Rat | Two-Generation Reproduction | Reproductive and offspring toxicity | 8.3 (120 ppm) | - | fao.org |

| Rat (Wistar Han) | Reproductive | Gonadal and reproductive toxicity | 0.2 | 2.0 | indexcopernicus.combohrium.com |

Reproductive Toxicity Studies (Two-Generation)

Parental Systemic Toxicity in Reproduction Studies

In a two-generation reproductive toxicity study in Wistar albino rats, this compound was administered at dietary concentrations of 4, 20, and 120 ppm. epa.gov The primary systemic toxicity in parental animals was observed in the liver. fao.orgfederalregister.govepa.gov At the highest dose of 120 ppm (equivalent to 8.3 mg/kg bw/day), there was a significant increase in relative liver weight and an increased incidence of slight fatty changes (vacuolated hepatocytes) in the liver of F0 males. fao.orgwho.int These liver effects were the basis for establishing the parental systemic toxicity NOAEL at 20 ppm (1.4 mg/kg bw/day). fao.org In F0 females, increased relative liver weights were also noted at the highest dose. federalregister.gov

Effects on Reproductive Parameters and Offspring

In the two-generation reproductive toxicity study in rats, reproductive parameters were not affected at the highest dose tested (120 ppm, equal to 8.3 mg/kg bw/day). fao.org There was no offspring toxicity observed at any of the doses tested. federalregister.gov The NOAEL for both reproductive and offspring toxicity was therefore established at the highest dose of 120 ppm (8.3 mg/kg bw/day). fao.org

However, a separate study investigating the effects of this compound on Wistar Han rats during gametogenesis reported more pronounced effects on reproductive function. medved.kiev.uabohrium.com At a dose of 2.0 mg/kg, this compound was found to have a toxic effect on the reproductive system of both males and females. medved.kiev.ua In males, this manifested as a significant decrease in the number of live fetuses per litter, a reduction in the average weight of fetuses and the total weight of the offspring, and a decrease in conception and fertility indices. medved.kiev.ua In females, exposure to 2.0 mg/kg of this compound also resulted in a decrease in the number of live fetuses, reduced fetal and litter weight, and decreased conception and fertility rates. medved.kiev.ua The NOAEL for gonadal and reproductive toxicity in this study was determined to be 0.2 mg/kg. indexcopernicus.combohrium.com

Endocrine-Disrupting Effects (Antiandrogenic, Antiestrogenic)

This compound has been shown to possess endocrine-disrupting properties, with evidence of both antiandrogenic and antiestrogenic activity. Like other azole fungicides, it can interfere with steroid hormone biosynthesis by targeting various cytochrome P450 (CYP) enzymes in mammals. researchgate.net

In vitro studies using H295R cells demonstrated that conazoles, including this compound, can decrease the production of estradiol (B170435) and testosterone (B1683101) while increasing progesterone (B1679170) levels, which indicates an inhibition of the enzymes responsible for converting progesterone to testosterone. nih.gov In the MCF-7 cell proliferation assay, conazoles exhibited anti-estrogenic effects. nih.gov The triazole group of fungicides, which includes this compound, also showed anti-androgenic activity in an androgen receptor reporter gene assay. nih.gov

A study on Wistar Han rats exposed to 2.0 mg/kg of this compound during gametogenesis concluded that the substance has an endocrine-disruptive effect, with a significant antiandrogenic effect on males and an antiestrogenic effect on females. medved.kiev.uaindexcopernicus.combohrium.com In males, this was evidenced by an increase in pathological forms of germ cells and reduced sperm motility. medved.kiev.ua In females, the antiestrogenic effect was demonstrated by a statistically significant increase in the duration of the estrous cycle. medved.kiev.ua

Genotoxicity and Carcinogenicity

This compound has been evaluated in a range of in vitro and in vivo genotoxicity tests and has been found to be unlikely to be genotoxic. fao.org However, some studies have indicated clastogenic activity, with positive results in two chromosomal aberration assays. epa.gov This led to a recommendation for an additional rodent dominant lethal study to address potential heritable risks. epa.gov

The carcinogenic potential of this compound has been studied in mice and rats, with different outcomes between the species. In CD-1 mice, long-term feeding studies showed that this compound caused hepatocellular adenomas and carcinomas at dose levels of 100 and 200 ppm. oup.comnih.govresearchgate.net Statistically significant increases in the incidence of hepatocellular adenomas and carcinomas were observed in both male and female mice, with positive dose-related trends. epa.govepa.gov In contrast, no treatment-related tumorigenesis was observed in Wistar rats at doses up to 350 ppm in a 2-year toxicity and carcinogenicity study. fao.orgoup.com

The liver tumors in mice are thought to occur through a non-genotoxic mode of action involving the activation of the constitutive androstane (B1237026) receptor (CAR). fao.orgoup.comnih.gov This mechanism is considered not to be relevant to humans. fao.org The liver effects in mice, including hypertrophy, increased cell proliferation, and necrosis, were found to be CAR-dependent and similar to those caused by phenobarbital, a known non-genotoxic rodent liver carcinogen. oup.comnih.gov Based on these findings, the US EPA has classified this compound as a "possible human carcinogen" (Group C). epa.gov

Table 3: Summary of Genotoxicity and Carcinogenicity Findings for this compound

| Test Type | Result | Species/System | Key Findings | Source |

|---|---|---|---|---|

| Genotoxicity | Unlikely to be genotoxic | In vitro and in vivo assays | Negative in a range of adequate tests. | fao.org |

| Chromosomal Aberration Assay | Positive (clastogenic activity) | - | Indicated potential for chromosomal damage. | epa.gov |

| Carcinogenicity | Carcinogenic | Mouse (CD-1) | Hepatocellular adenomas and carcinomas at 100 and 200 ppm. | oup.comnih.govresearchgate.net |

| Carcinogenicity | Not carcinogenic | Rat (Wistar) | No treatment-related tumorigenesis up to 350 ppm. | fao.orgoup.com |

Genotoxicity Assessments (In vitro and In vivo)

Table 1: Summary of Genotoxicity Studies for this compound

| Assay Type | Test System | Result | Reference |

|---|---|---|---|

| In Vitro | |||

| Gene Mutation | Salmonella typhimurium (Ames test) | Negative | epa.gov |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Positive | epa.gov |

| Cell Transformation | Syrian Hamster Embryo (SHE) cells | Negative | epa.gov |

| In Vivo | |||

| Chromosomal Damage | Mouse Micronucleus Assay | Negative | epa.gov |

| Germ Cell Mutation | Rat Dominant Lethal Assay | Negative | epa.gov |

Neurotoxicity Assessments

Based on the available toxicological database, this compound is not considered to be a neurotoxic chemical. federalregister.gov A two-generation reproduction study in rats revealed no findings in offspring that would suggest adverse effects on neurological development. federalregister.gov Furthermore, no evidence of neurotoxicity has been observed in other toxicity studies conducted on the compound. federalregister.govnih.gov

Absence of Targeted Neurotoxicity in Adults

The existing toxicological data for this compound does not indicate that it is a targeted neurotoxicant in adult mammals. federalregister.gov Evaluations by regulatory agencies have consistently found a lack of evidence for neurotoxicity across a range of studies, including those examining subchronic and chronic exposure. federalregister.gov In studies on rats and rabbits, there were no central nervous system (CNS) malformations observed in developmental toxicity assessments. federalregister.gov Furthermore, a 2-generation reproduction study in rats yielded no findings in offspring that would suggest alterations in neurological development. federalregister.gov The primary target organ for this compound toxicity in mammals has been identified as the liver, a characteristic it shares with other triazole fungicides. federalregister.gov

Immunotoxicity Assessments

Based on the available toxicological database, there is no evidence to suggest that this compound is an immunotoxicant. federalregister.gov The primary target organ for toxicity is the liver, which is a common characteristic among triazole fungicides that are also not known to cause immunotoxic effects. federalregister.gov

Thyroid Hormone Levels and HPT Axis-Related Gene Expression

Some triazole fungicides have been shown to have endocrine-disrupting properties. nih.gov In vitro studies have investigated this compound for its potential to interfere with various hormone pathways. One study found that while this compound stereoisomers could act as agonists to the human estrogen receptor α, the compound showed no thyroid hormone activity. nih.gov Another in vitro hazard profiling study reported that this compound had agonistic or antagonistic effects on estrogen and androgen receptors, but it was not identified among the triazoles that acted as thyroid hormone receptor antagonists in that specific assay. nih.gov Current evidence from these specialized in vitro screens does not support a direct interaction between this compound and thyroid hormone receptors or pathways. nih.gov

Consideration of Immunotoxicity Studies and Their Sensitivity

Although a specific functional immunotoxicity study, such as a T-cell-dependent antibody response (TDAR) assay, was not part of the initial core dataset for this compound, regulatory bodies have determined that its absence is not a critical data gap. federalregister.gov It was concluded that such a study would be unlikely to identify a more sensitive endpoint for risk assessment than those already established from other toxicity studies, primarily liver effects. federalregister.gov This position is supported by broader retrospective analyses of other pesticides, which have shown that TDAR assay results are generally higher than the no-observed-adverse-effect levels (NOAELs) used for setting regulatory limits.

Toxicokinetics and Metabolism in Mammals

Studies in mammals, particularly rats, provide a clear profile of the absorption, distribution, metabolism, and excretion of this compound.

Absorption and Distribution: Following oral administration in rats, this compound is rapidly and almost completely absorbed from the gastrointestinal tract. who.int It is widely distributed throughout the body, with tissue levels generally higher than those in the blood, indicating a large volume of distribution. The highest concentrations of the compound are consistently found in the liver and adrenal glands. who.int There is no evidence of significant bioaccumulation in tissues, even after repeated dosing. who.int

Metabolism: this compound is extensively metabolized in mammals. In rats, a large number of metabolites have been identified in both urine and feces, with only a very small percentage of the parent compound being excreted unchanged. who.int

Excretion: The compound is excreted relatively quickly from the body. who.int In rats, elimination occurs primarily through feces and urine, with some differences observed between sexes; males tend to excrete a higher proportion via feces, while females excrete more via urine. who.int Biliary excretion is a major pathway, accounting for a significant portion of the administered dose in bile duct-cannulated rats. who.int

| Parameter | Finding | Citation |

|---|---|---|

| Absorption | Rapid and extensive (>85%) from the gastrointestinal tract | who.int |

| Distribution | Wide, with highest concentrations in liver and adrenal glands | who.int |

| Metabolism | Extensive, with numerous metabolites identified | who.int |

| Excretion | Primarily via feces and urine; significant biliary excretion | who.int |

| Bioaccumulation | No evidence of significant accumulation in tissues | who.int |

Absorption, Distribution, and Excretion

Studies in mammals, particularly rats, demonstrate that this compound is rapidly and extensively absorbed from the gastrointestinal tract following oral administration. fao.orgwho.int Greater than 86% of an administered oral dose is absorbed within 144 to 168 hours. fao.orgwho.int The absorption process is extensive, and the rate can be influenced by the dosage level. who.int After a low oral dose, maximum blood levels are reached relatively quickly, whereas higher doses can result in a delayed absorption rate. who.int

Once absorbed, this compound is widely distributed throughout the body tissues. fao.orgwho.int The highest concentrations of the compound and its metabolites are consistently found in the liver and adrenal glands (specifically the adrenal cortex), followed by fat and the kidneys. fao.orgwho.int Despite this wide distribution, there is no evidence to suggest bioaccumulation in any tissues, even with repeated dosing. fao.orgwho.int Residues in tissues are very low after 7 days, and elimination from most tissues is monophasic. who.int However, elimination from the liver, blood, and adrenal glands is slower. who.int

Excretion of this compound is both rapid and extensive, with the majority occurring within the first 48 hours after administration. fao.org Over 85% of the administered dose is eliminated from the body within 168 hours, primarily through urine and feces. fao.orgwho.int Studies involving bile duct-cannulated rats revealed that biliary excretion is a major pathway, with approximately 76% of the dose excreted in the bile of males and 60% in females. fao.orgwho.int A portion of the radioactivity excreted in the bile (about 20%) is reabsorbed through enterohepatic circulation. who.int There are some sex-dependent differences in excretion patterns; female rats tend to excrete a higher percentage of the dose via urine compared to male rats, who excrete more via feces. who.int Less than 0.5% of the administered dose remains in the carcass and tissues after 168 hours. fao.org

Table 1: Pharmacokinetic Profile of this compound in Rats

| Parameter | Finding | Source |

|---|---|---|

| Oral Absorption Rate | > 86% within 168 hours | fao.orgwho.int |

| Peak Blood Level (Low Dose) | Reached after 3 hours (males) and 9 hours (females) | who.int |

| Peak Blood Level (High Dose) | Delayed, reached at approximately 30-40 hours | who.int |

| Primary Distribution Sites | Liver, adrenal glands, fat, kidney | fao.orgwho.int |

| Excretion Rate | > 85% of dose excreted within 168 hours | fao.orgwho.int |

| Primary Excretion Routes | Feces and urine (via significant biliary excretion) | fao.orgwho.int |

| Potential for Accumulation | None observed | fao.orgwho.int |

Metabolism and Metabolite Identification

This compound undergoes extensive metabolism in mammals, with a large number of metabolites being identified. fao.orgwho.int In rats, 35 different metabolites have been detected in urine and feces. fao.orgwho.int The parent this compound compound is a minor component in urine (<0.4%) but is more prominent in feces (approximately 11%). fao.orgwho.int The metabolic profile is qualitatively similar between ruminants (goats) and poultry (hens). fao.org

The primary metabolic reactions for this compound in rats include:

Oxidative elimination of the triazole ring. fao.orgwho.int

Hydroxylation of the carbon atom that bears the methyl group. fao.orgwho.intepa.gov

Oxidation of the methyl group to a carbinol and subsequently to a carboxylic acid. fao.orgwho.intepa.gov

Reductive elimination of the carbon that bears the methyl group, which produces a benzyl (B1604629) alcohol that is then oxidized to a ketone. fao.orgwho.intepa.gov

In ruminants and poultry, major metabolic pathways involve hydroxylation of the carbon with the cyclopropyl (B3062369) group (forming metabolites M9 and M14) or the elimination of the methyl-cyclopropyl side chain (forming M16) followed by reduction (forming M15). fao.org Hydroxylation of the methyl group (forming M11 and M18) and the opening and modification of the cyclopropyl ring are also significant routes. fao.org Some studies indicate that one of the diastereomers of this compound (diastereomer A) appears to be metabolized more extensively than the other (diastereomer B). who.int Additionally, glucuronide and sulfate (B86663) conjugation of this compound occurs, which is a minor pathway except in the kidney, where conjugated this compound can be five times the concentration of the free form. fao.org

Table 2: Major Identified Metabolites of this compound in Mammals

| Metabolite Code | Description/Metabolic Reaction | Source |

|---|---|---|

| M9 / M14 | Hydroxylation of the carbon bearing the cyclopropyl group | fao.orgwho.int |

| M11 / M18 | Hydroxylation of the methyl group | fao.org |

| M15 / M16 | Elimination of the methyl-cyclopropyl side chain and subsequent oxidation | fao.orgepa.gov |

| M21 / M36 | Carboxylic acid derivatives (major metabolites in goat milk) | fao.org |

| NOA 421152 (M3/M4) | Prominent metabolite in rat urine and feces | who.int |

| 1,2,4-Triazole (B32235) | Formed via oxidative elimination of the triazole ring | fao.orgnih.gov |

Cytochrome P-450 Inhibition

This compound, as a triazole fungicide, interacts with the cytochrome P450 (CYP) enzyme system, which is central to its metabolism. nih.govresearchgate.net The nitrogen atom on the triazole ring of this compound binds to the heme iron of CYP enzymes, a key step in the metabolic process. nih.govresearchgate.net This interaction can lead to the inhibition of these enzymes, which play a crucial role in the metabolism of a wide range of xenobiotics. researchgate.netevotec.com The inhibition of CYP enzymes is a critical factor in potential drug-drug interactions, as it can alter the plasma levels and clearance of other substances metabolized by the same enzymes. evotec.comnih.gov

Research using rat liver microsomes has demonstrated that the metabolism of this compound mediated by CYP isoforms is stereoselective. nih.gov This means that different stereoisomers of the this compound molecule are metabolized at different rates. nih.govresearchgate.net The depletion rate of the four stereoisomers in one study followed the order of RR > SS > SR > RS-CPZ. nih.gov This stereoselective metabolism is confirmed by inhibition assays showing that different CYP isoforms are involved. nih.gov For example, ketoconazole (B1673606), another azole fungicide, is a potent inhibitor of human CYP3A4, the primary drug-metabolizing enzyme in the human liver. researchgate.netnih.gov The inhibitory potential of such compounds can be significant; for instance, ketoconazole can dramatically increase the plasma concentration of drugs that are heavily metabolized by CYP3A4 during their first pass through the liver. nih.gov The study of these interactions is essential for assessing the risk associated with xenobiotic biotransformation. nih.govresearchgate.net

Residues in Animal Commodities

Following administration to livestock, residues of this compound and its metabolites can be found in various animal products. The definition for residues for compliance with Maximum Residue Levels (MRLs) in both plant and animal commodities is this compound itself. fao.orgfao.org However, for the purpose of dietary risk assessment in animal commodities, the definition includes both free and conjugated this compound. fao.orgfao.org this compound is considered fat-soluble. fao.org

In lactating dairy cows, tissue residues are highest in the liver, followed by the kidney. fao.org In a ruminant metabolism study, conjugated this compound was found at concentrations approximately five times higher than free this compound in the kidney. fao.org In milk, while this compound is a minor component of the total residue, its presence is sufficient for monitoring compliance with MRLs. fao.org The major metabolites found in goat milk are carboxylic acid derivatives (M36 and M21). fao.org

In poultry, the parent this compound compound was a major component of the total residue in eggs (both white and yolk), fat, liver, and muscle. fao.org Conjugated this compound was also present in eggs at a concentration of about 12% of the free this compound. fao.org The metabolism in poultry is qualitatively similar to that in ruminants. fao.org MRLs have been established for this compound in various animal commodities by regulatory bodies to ensure food safety. fao.orgeuropa.euagrinfo.eu

Table 3: Codex Maximum Residue Levels (MRLs) for this compound in Select Animal Commodities

| Commodity | MRL (mg/kg) | Note | Source |

|---|---|---|---|

| Edible offal (mammalian) | 0.5 | fao.org | |

| Meat (from mammals other than marine mammals) | 0.02 | Applies to the fat of meat | fao.org |

| Milks | 0.01 | fao.org | |

| Eggs | 0.01 | At or about the limit of determination | fao.org |

| Poultry meat | 0.01 | At or about the limit of determination | fao.org |

| Poultry, edible offal of | 0.01 | At or about the limit of determination | fao.org |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2,4-Triazole |

| Benzyl alcohol |

| Carboxylic acid |

| Cholesterol |

| This compound |

| Ergosterol (B1671047) |

| Estradiol |

| Estriol |

| Ketoconazole |

| Lanosterol (B1674476) |

| Phenobarbital |

| Sertraline |

| Testosterone |

| Triazolam |

Analytical Methodologies for Cyproconazole and Its Metabolites

Chromatographic Techniques for Detection and Quantification

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the separation, identification, and quantification of cyproconazole residues. Both liquid and gas chromatography offer specific advantages depending on the analyte's properties and the matrix being studied.

Chiral Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the stereoselective analysis of this compound. nih.govacs.org This method is essential because this compound possesses two chiral centers, resulting in four stereoisomers, each potentially exhibiting different biological activities and degradation rates. epa.govfao.org